Ethyl 2,2-dihydroxy-3-oxobutanoate
Description
Ethyl 2,2-dihydroxy-3-oxobutanoate is a β-keto ester derivative characterized by two hydroxyl groups at the 2,2 positions of the butanoate backbone. This structural motif is relatively uncommon compared to analogs with methyl, chloro, or hydrazono substituents.
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
ethyl 2,2-dihydroxy-3-oxobutanoate |
InChI |
InChI=1S/C6H10O5/c1-3-11-5(8)6(9,10)4(2)7/h9-10H,3H2,1-2H3 |
InChI Key |
VFHCRUQFCAYTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-dihydroxy-3-oxobutanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base. The reaction proceeds through aldol condensation followed by hydrolysis to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-dihydroxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Ethers or esters.
Scientific Research Applications
Ethyl 2,2-dihydroxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 2,2-dihydroxy-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. The hydroxyl and keto groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of Ethyl 2,2-dihydroxy-3-oxobutanoate with analogs from the literature:
*Hypothetical data inferred from structural analogs; †Calculated molecular weight.
Key Observations:
- Substituent Effects on Stability: Methyl 2,2-dimethyl-3-oxobutanoate () exhibits enhanced stability due to steric shielding from methyl groups, whereas the dihydroxy variant may be prone to hydrolysis or oxidation due to its polar substituents .
- Solid-State Behavior: The hydrazono derivative () forms hydrogen-bonded chains in its crystal lattice (N–H⋯O and C–H⋯O interactions), suggesting that the dihydroxy variant could exhibit even stronger intermolecular interactions due to dual hydroxyl groups .
Thermal and Spectral Characteristics
- IR Spectroscopy: Hydrazono derivatives () exhibit peaks at 1725–1765 cm⁻¹ (C=O) and 3369 cm⁻¹ (N–H), while dichloro analogs () lack hydroxyl bands. The dihydroxy compound would likely show broad O–H stretches (~3200–3600 cm⁻¹) and strong C=O absorption .
- Thermal Stability : Methyl esters () are typically stable up to 150–200°C, whereas dihydroxy esters may decompose at lower temperatures due to hydroxyl group reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
